
n,n-Diethyl-3-(tributylsilyl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n,n-Diethyl-3-(tributylsilyl)propan-1-amine: is a tertiary amine with a unique structure that includes a tributylsilyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of n,n-Diethyl-3-(tributylsilyl)propan-1-amine typically involves the reaction of n,n-diethyl-3-aminopropylamine with a tributylsilyl chloride under anhydrous conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity .
Análisis De Reacciones Químicas
Types of Reactions: n,n-Diethyl-3-(tributylsilyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form secondary or primary amines.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of amine oxides.
Reduction: Formation of secondary or primary amines.
Substitution: Formation of various substituted amines depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: n,n-Diethyl-3-(tributylsilyl)propan-1-amine is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds. It is also employed in the preparation of silyl-protected amines, which are useful intermediates in various synthetic pathways .
Biology and Medicine:
Industry: In industry, this compound can be used in the production of specialty chemicals and materials, including polymers and resins. Its unique structure allows for modifications that can enhance the properties of these materials .
Mecanismo De Acción
The mechanism of action of n,n-Diethyl-3-(tributylsilyl)propan-1-amine is primarily related to its ability to form stable carbon-silicon bonds. The silyl group can act as a protecting group for amines, preventing unwanted reactions during synthesis. The compound can also participate in nucleophilic substitution reactions, where the amine group acts as a nucleophile .
Comparación Con Compuestos Similares
- n,n-Diethyl-3-(trimethoxysilyl)propan-1-amine
- n,n-Diethyl-3-(triethoxysilyl)propan-1-amine
- n,n-Dimethyl-3-(tributylsilyl)propan-1-amine
Uniqueness: n,n-Diethyl-3-(tributylsilyl)propan-1-amine is unique due to its tributylsilyl group, which provides steric hindrance and stability to the compound. This makes it particularly useful in reactions where other silyl groups might be too reactive or unstable .
Propiedades
Número CAS |
60197-39-9 |
|---|---|
Fórmula molecular |
C19H43NSi |
Peso molecular |
313.6 g/mol |
Nombre IUPAC |
N,N-diethyl-3-tributylsilylpropan-1-amine |
InChI |
InChI=1S/C19H43NSi/c1-6-11-16-21(17-12-7-2,18-13-8-3)19-14-15-20(9-4)10-5/h6-19H2,1-5H3 |
Clave InChI |
RJMRTLXUFMFFJJ-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Si](CCCC)(CCCC)CCCN(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


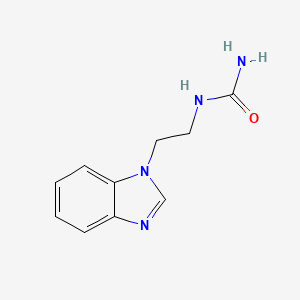
![2,5-Dichloro-N-[4-nitro-3-(trifluoromethyl)phenyl]benzene-1-sulfonamide](/img/structure/B14599765.png)

![1-[(3-Isocyanatopropyl)sulfanyl]heptane](/img/structure/B14599776.png)

![4-[2-(Phenylsulfanyl)ethoxy]benzene-1,2-diamine](/img/structure/B14599786.png)
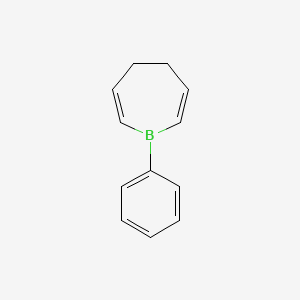

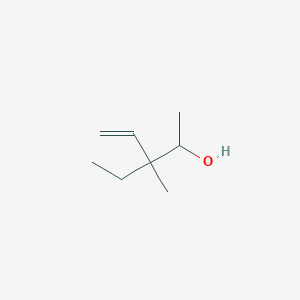

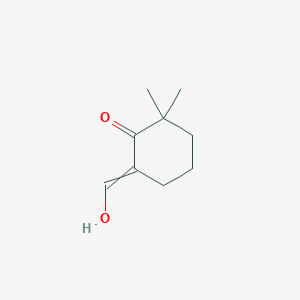
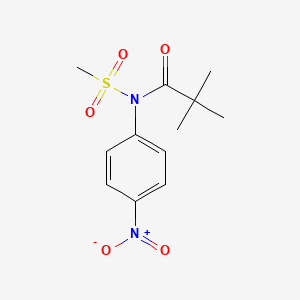
![Methyl{[methyl(2-methylbenzene-1-sulfonyl)amino]sulfanyl}carbamyl fluoride](/img/structure/B14599814.png)

